
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate is a chiral compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate can be achieved through several methods. One common approach involves the reaction of (2R)-2-amino-3-phenylpropanol with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, and the product can be purified through recrystallization or chromatography .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and the high purity of the products obtained.
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves the use of environmentally friendly processes. For example, the reaction of amines with organic carbonates such as dimethyl carbonate in a flow system over solid catalysts has been developed as a phosgene-free synthesis route . This method is not only safer but also more sustainable, reducing the application of hazardous materials and minimizing energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted carbamates .
Applications De Recherche Scientifique
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers and other materials with unique properties
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the formation of hydrogen bonds and other non-covalent interactions, stabilizing the compound within the active site of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: A simpler carbamate with similar chemical properties but different applications.
Methyl carbamate: Another related compound used in various industrial processes.
N-carbamoyl-alpha amino acids: Compounds containing an alpha amino acid with a carbamoyl group at its terminal nitrogen atom.
Uniqueness
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate is unique due to its chiral nature and specific structural features, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry and other fields .
Propriétés
Numéro CAS |
1807952-54-0 |
|---|---|
Formule moléculaire |
C11H15N3O3 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
[(2R)-2-amino-3-phenylpropyl] N-carbamoylcarbamate |
InChI |
InChI=1S/C11H15N3O3/c12-9(6-8-4-2-1-3-5-8)7-17-11(16)14-10(13)15/h1-5,9H,6-7,12H2,(H3,13,14,15,16)/t9-/m1/s1 |
Clé InChI |
PJLCNWPOTRZGFK-SECBINFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](COC(=O)NC(=O)N)N |
SMILES canonique |
C1=CC=C(C=C1)CC(COC(=O)NC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B12823648.png)
![2-(2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B12823650.png)
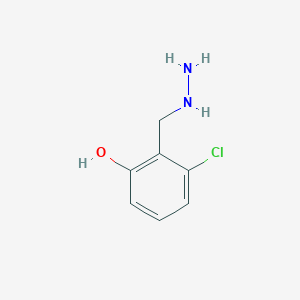


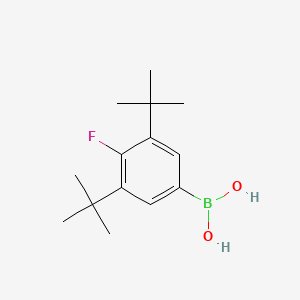
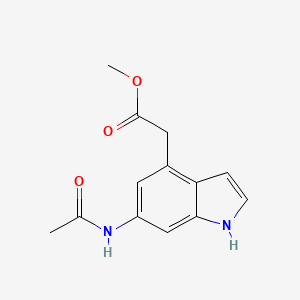
![12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12823689.png)
![(14S,27R)-22,33-dimethoxy-13,28-dimethyl-28-oxido-2,5,7,20-tetraoxa-13-aza-28-azoniaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B12823690.png)
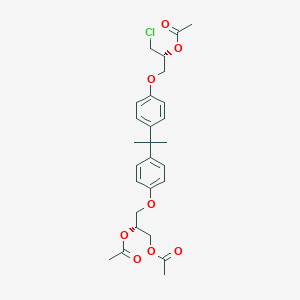

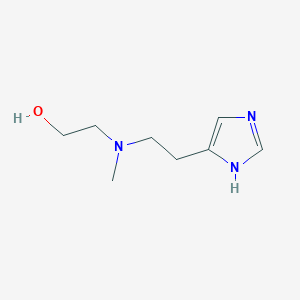
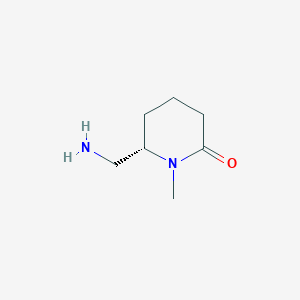
![N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12823743.png)
